![molecular formula C11H19N3O B7565908 2-(Azocan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole](/img/structure/B7565908.png)
2-(Azocan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(Azocan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound used in scientific research for its unique properties. It is commonly referred to as AMOZ and has been studied for its potential applications in various fields.
Mechanism of Action
The mechanism of action of AMOZ is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
AMOZ has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of tumor cells by inducing apoptosis.
Advantages and Limitations for Lab Experiments
AMOZ has several advantages for use in lab experiments. It is easy to synthesize and has a high purity. It is also stable under a wide range of conditions, making it suitable for a variety of experiments. However, one limitation of AMOZ is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on AMOZ. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Another area of research is its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of AMOZ and its potential applications in various fields.
In conclusion, 2-(Azocan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound with potential applications in various scientific fields. Its anti-inflammatory, anti-tumor, and anti-bacterial properties make it a promising candidate for further research. However, its mechanism of action is not fully understood, which highlights the need for further studies in this area.
Synthesis Methods
The synthesis of AMOZ involves the reaction of 5-methyl-1,3,4-oxadiazole-2-carbaldehyde with azacyclohexane in the presence of a reducing agent. The reaction yields AMOZ as a white solid with a high purity.
Scientific Research Applications
AMOZ has been studied extensively for its potential applications in various scientific fields. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(azocan-1-ylmethyl)-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-10-12-13-11(15-10)9-14-7-5-3-2-4-6-8-14/h2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRJCASMLSDVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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